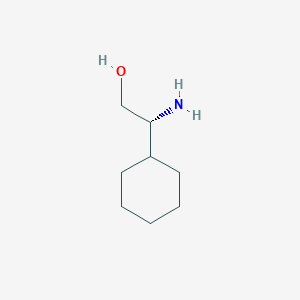

(R)-2-Amino-2-cyclohexylethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-2-cyclohexylethanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

(R)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol that has applications in different scientific fields. It exists as (R)- and (S)-enantiomers, with the specific enantiomer impacting its biological activity, which is important in drug development.

Properties

2-Amino-2-cyclohexylethan-1-ol, also known as cyclohexyl-2-aminoethanol, is an organic compound containing both an amino and a hydroxyl group attached to a cyclohexyl group. It has a molecular formula of C8H17NO and a molecular weight of approximately 173.27 g/mol. The compound is typically a colorless to pale yellow liquid or solid, depending on temperature and purity, and is soluble in water and various organic solvents.

Synthesis

Several methods exist for synthesizing 2-Amino-2-cyclohexylethan-1-ol:

- Reduction of corresponding ketones

- Other synthetic routes

These methods show the versatility of available synthetic routes for producing 2-Amino-2-cyclohexylethan-1-ol.

Applications

The applications of 2-Amino-2-cyclohexylethan-1-ol span various fields:

- Enzyme Inhibition Studies indicate that 2-A-2-CEOH might act as an inhibitor for specific enzymes, potentially modulating their activity.

- Pharmaceuticals It is used in the production of pharmaceuticals .

- Industrial and Academic Research It has significance in both industrial and academic research contexts.

Biological Activities

2-Amino-2-cyclohexylethan-1-ol exhibits several biological activities that make it of interest in pharmacology and medicinal chemistry:

- Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

- Studies investigating the interactions of 2-Amino-2-cyclohexylethan-1-ol with biological targets have revealed insights into its pharmacodynamics.

- These interactions highlight the compound's relevance in drug discovery and development processes.

Analyse Des Réactions Chimiques

Reactions Involving the Amine Group

The primary amine (–NH<sub>2</sub>) participates in nucleophilic substitutions, condensations, and coordination chemistry.

Key Reactions

| Reaction Type | Reagents/Conditions | Product/Application |

|---|---|---|

| Acylation | Acetic anhydride, DCC/DMAP | N-Acetyl derivative |

| Schiff Base Formation | Aldehydes/ketones, acid catalysis | Imine intermediates for metal ligands |

| Diazotization | NaNO<sub>2</sub>, HCl at 0–5°C | Diazonium salts (precursor to dyes) |

| Alkylation | Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>) | Secondary amines |

-

Steric Effects : The cyclohexyl group hinders bulky electrophiles, favoring reactions with small reagents like methyl iodide over larger alkylating agents.

Reactions Involving the Hydroxyl Group

The secondary alcohol (–OH) undergoes esterification, oxidation, and etherification.

Key Reactions

| Reaction Type | Reagents/Conditions | Product/Application |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetate esters (improved lipophilicity) |

| Oxidation | Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Ketone derivatives |

| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Sulfonate esters (leaving-group precursors) |

-

Chiral Retention : Mild conditions (e.g., enzyme-catalyzed esterification) preserve the R-configuration .

Concerted Reactions of Amine and Hydroxyl Groups

The proximity of functional groups enables cyclization and chelation.

Key Reactions

-

Asymmetric Induction : The R-configuration directs stereoselectivity in cycloadditions and metal-complex formations .

Stereochemical Transformations

The chiral center influences reaction outcomes and stability.

| Process | Conditions | Outcome |

|---|---|---|

| Racemization | Strong acids/bases, high temperatures | Loss of enantiomeric excess |

| Resolution | Chiral acids (e.g., tartaric acid) | Separation of enantiomers |

Propriétés

IUPAC Name |

(2R)-2-amino-2-cyclohexylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJORIDDPKCJTI-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.